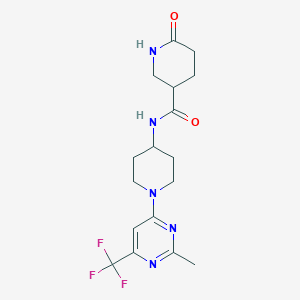

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)8-14(23-10)25-6-4-12(5-7-25)24-16(27)11-2-3-15(26)21-9-11/h8,11-12H,2-7,9H2,1H3,(H,21,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYVDFVBALOZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCC(=O)NC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide is a complex organic compound noted for its potential biological activities. This compound features a unique structure that includes a piperidine ring and a pyrimidine moiety, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 412.381 g/mol. The structural arrangement includes multiple functional groups that enhance its biological activity.

Biological Activities

The compound exhibits a variety of biological activities, particularly in the following areas:

1. Antimicrobial Activity

Research indicates that derivatives of similar compounds demonstrate significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that this compound could be a candidate for further development as an anti-tubercular agent .

2. Antitumor Activity

The compound has been investigated for its antiproliferative effects on cancer cells. For example, related compounds have shown promising results in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with GI50 values in the low micromolar range . The mechanism of action may involve inhibition of specific kinases or pathways crucial for tumor growth.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Interaction : The structural features allow for interaction with various receptors, potentially modulating signaling pathways critical for cell growth and differentiation.

- Molecular Docking Studies : In silico studies suggest favorable binding interactions with target proteins, supporting the hypothesis of its efficacy in inhibiting tumor growth .

Case Studies

Several studies have highlighted the potential of this compound in pharmacological applications:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C20H19F3N6O2

- Molecular Weight : 432.4 g/mol

- IUPAC Name : N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4-oxo-3H-phthalazine-1-carboxamide

The unique structural features of this compound, particularly the trifluoromethyl group and the piperidine ring, contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has demonstrated that compounds similar to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). The binding interactions with CDK6 have been characterized, indicating a potential pathway for selective anticancer therapies .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively. Preliminary studies indicate that similar piperidine derivatives can act as neuroprotective agents, potentially offering new treatments for conditions like Alzheimer's disease and Parkinson's disease .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of compounds with similar frameworks. The trifluoromethyl group enhances metabolic stability and bioavailability, making these compounds promising candidates for antiviral drug development. Research into their efficacy against viral infections is ongoing, with initial results showing promise against specific viral targets .

Case Study 1: Inhibition of CDK Activity

In a study focusing on the inhibition of CDK activity, researchers synthesized several derivatives of this compound. The results indicated that these compounds could effectively inhibit CDK4/6 activity in vitro, leading to reduced proliferation of cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly impacted potency .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a related compound in models of neurodegeneration. The results showed that treatment with the compound led to a significant reduction in markers of oxidative stress and inflammation in neuronal cultures exposed to toxic agents. This suggests a potential mechanism for its protective effects against neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Benzamide/Urea Scaffolds

Compounds from (e.g., 8a , 8b , 14a–d ) share the piperidine backbone but differ in substituents. For instance:

Key Differences :

JAK Inhibitors with Pyrrolo-Pyrimidine Moieties

–5 and 7 describe JAK inhibitors (e.g., 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile) with molecular weights ~553–699 Da and applications in treating autoimmune disorders .

Key Differences :

Atherosclerosis Therapeutic: Goxalapladib

Goxalapladib ( ) incorporates a naphthyridine core and trifluoromethyl-substituted biphenyl group (MW: 718.80). Its piperidinyl-acetamide structure diverges from the target’s pyrimidine-piperidine-carboxamide architecture but highlights the therapeutic versatility of trifluoromethyl/piperidine hybrids .

Data Table: Comparative Overview of Key Compounds

Q & A

Q. What are the recommended synthetic routes for N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide, and how can intermediates be validated?

Synthetic pathways often involve multi-step reactions, including:

- Pyrimidine ring formation : Use Ullmann coupling or nucleophilic substitution to introduce the trifluoromethyl group at the 6-position of the pyrimidine core .

- Piperidine functionalization : Couple the pyrimidine moiety to the piperidine ring via amidation or alkylation, ensuring regioselectivity by controlling reaction pH and temperature (e.g., 60–80°C in DMF) .

- Validation : Confirm intermediates via HPLC (≥95% purity) and LC-MS to verify molecular weights. For example, the trifluoromethyl group’s stability under acidic conditions should be confirmed using <sup>19</sup>F NMR .

Q. How can structural elucidation be performed for this compound, particularly its piperidine-pyrimidine hybrid scaffold?

- X-ray crystallography : Use the CCP4 suite to resolve crystal structures, focusing on intramolecular hydrogen bonding (e.g., N–H⋯O interactions between the piperidine carbonyl and pyrimidine N) .

- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict dihedral angles between the pyrimidine and piperidine planes, comparing results with crystallographic data .

- Spectroscopic analysis : Assign <sup>1</sup>H/<sup>13</sup>C NMR signals using 2D-COSY and HSQC, noting deshielding effects from the trifluoromethyl group (~δ 120–125 ppm in <sup>19</sup>F NMR) .

Q. What stability studies are critical for handling this compound in experimental settings?

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (Td). Trifluoromethyl groups typically enhance thermal stability, but the oxopiperidine moiety may introduce sensitivity above 150°C .

- Hydrolytic stability : Test pH-dependent degradation in aqueous buffers (pH 2–9) at 37°C, monitoring via UV-Vis spectroscopy. The trifluoromethyl group is resistant to hydrolysis, but the amide bond may require protection under acidic conditions .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved, particularly when assays show variable IC50 values?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For kinase inhibition studies, validate ATP concentrations (1–10 mM) to avoid false negatives .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to prevent solvent interference. If precipitation occurs, employ surfactants (e.g., 0.01% Tween-80) or co-solvents (PEG-400) .

- Metabolic interference : Perform LC-MS/MS to identify metabolites (e.g., oxidation of the piperidine ring) that may alter activity .

Q. What strategies optimize the compound’s synthetic yield when scaling from milligram to gram quantities?

- Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of the pyrimidine ring, optimizing ligand ratios (1:1.2 Pd:ligand) to reduce palladium residues .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for the final amidation step, achieving >85% yield .

- Process analytics : Use in-line FTIR to monitor reaction progress and identify byproducts (e.g., unreacted piperidine intermediates) .

Q. How can target engagement be validated in cellular models, given the compound’s potential off-target effects?

- Chemical proteomics : Employ affinity-based protein profiling (ABPP) using a biotinylated derivative of the compound to pull down binding proteins from lysates .

- CRISPR knockouts : Silence hypothesized targets (e.g., kinases or GPCRs) and assess residual activity in dose-response assays .

- Orthogonal assays : Compare results from SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

Methodological Notes

- Contradiction resolution : When spectral data conflicts with computational predictions (e.g., unexpected NOE correlations), re-examine solvent effects or tautomeric forms using variable-temperature NMR .

- Data reproducibility : Archive raw crystallographic data (e.g., .cif files) and deposit in public databases (CCDC) to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.